N-(4-methoxyphenyl)pyridin-2-amine, also known by its chemical identifier 503536-75-2, is an organic compound categorized as an aromatic amine. It features a pyridine ring with an amine group at the second position and a methoxyphenyl substituent at the fifth position. This compound is of significant interest in medicinal chemistry, materials science, and biological studies due to its diverse applications and unique structural properties.
The synthesis of N-(4-methoxyphenyl)pyridin-2-amine can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This method involves coupling a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative using a palladium catalyst. The reaction typically requires a base such as potassium carbonate and is conducted in solvents like dimethylformamide or toluene under an inert atmosphere at elevated temperatures (80°C to 120°C) .
In industrial settings, continuous flow reactors are employed for scaling up production. These reactors allow for better control over reaction parameters and ensure consistent product quality while minimizing human error .
N-(4-methoxyphenyl)pyridin-2-amine has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol. The structure consists of a pyridine ring substituted with an amine group and a methoxy group on the phenyl ring, which contributes to its unique electronic properties.
N-(4-methoxyphenyl)pyridin-2-amine participates in various chemical reactions:
The mechanism of action for N-(4-methoxyphenyl)pyridin-2-amine primarily involves its interaction with specific enzymes or receptors in biological systems. As a pharmacophore, it may inhibit enzyme activity or modulate receptor functions, making it a candidate for drug development targeting various diseases such as cancer or neurodegenerative disorders.
Studies have shown that derivatives of this compound exhibit varying binding affinities towards molecular targets, which are critical in determining their efficacy as potential therapeutic agents .
Relevant analyses such as NMR and mass spectrometry confirm the identity and purity of synthesized compounds .
N-(4-methoxyphenyl)pyridin-2-amine has several scientific applications:
The discovery of N-(4-methoxyphenyl)pyridin-2-amine derivatives emerged from systematic optimization of early aminopyridine hits identified through phenotypic screening in the early 2000s. Initial compounds such as 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) and its O-linked analog 1b demonstrated promising but moderate cytotoxic activities against human tumor cell lines (GI50 = 1.18–13.5 μM), revealing the therapeutic potential of the diarylamine-pyridine framework [1] [3]. The key structural distinction—a nitrogen versus oxygen linker—triggered extensive structure-activity relationship (SAR) investigations that ultimately established the superiority of the tertiary amine series. This foundational work led to the strategic N-alkylation of the linker nitrogen, exemplified by the synthesis of 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a), which exhibited significantly enhanced potency (GI50 = 1.55–2.20 μM) across multiple cancer cell lines [1]. This breakthrough validated the scaffold’s drug-like properties and spurred the development of over 32 novel derivatives within this chemical class, marking a pivotal transition from simple aminopyridines to sophisticated, N-alkylated analogs with optimized pharmacological profiles.
The scaffold’s anticancer mechanism was elucidated through detailed biophysical and biochemical studies, revealing its function as a potent inhibitor of tubulin polymerization via binding at the colchicine site. This mechanistic insight transformed the compound from a cytotoxic hit to a targeted chemotherapeutic scaffold. Key derivatives like 6a, 7g, and 8c demonstrated submicromolar GI50 values (0.19–0.41 μM) in cellular assays and inhibited tubulin assembly at concentrations comparable to clinical candidate CA-4 (IC50 = 1.4–1.7 μM) [1] [3]. Competitive binding assays further confirmed their direct competition with colchicine for tubulin binding, establishing the molecular basis for their antimitotic activity.
A critical structural feature underpinning this activity is the non-planar conformation enforced by N-alkyl substitution. Computational analyses revealed that secondary amines (e.g., 1a) adopt a planar conformation stabilized by intramolecular hydrogen bonding between the NH linker and the ortho-nitro group (δH = 10.17 ppm in 1H NMR). In contrast, N-methylation disrupts this planarity, introducing a torsional angle of ~54° between the aryl rings that enhances steric complementarity with the twisted colchicine binding site [1] [3]. This conformational effect—combined with hydrogen bonding from the pyridine nitrogen and hydrophobic interactions from the 4-methoxyphenyl group—enables high-affinity tubulin binding.
Table 1: Structural Optimization and Tubulin Inhibition of Key Derivatives
Compound | R1 (Pyridine) | R2 (Linker) | R3 (Aryl) | Tubulin Polymerization IC50 (μM) | Cellular GI50 (μM) |
---|---|---|---|---|---|
1a | 6-Cl, 3-NO2 | H | 4-OCH3 | Not reported | 2.40–13.5 |
3a | 6-Cl, 3-NO2 | CH3 | 4-OCH3 | Not reported | 1.55–2.20 |
6a | 6-COOCH3, 3-CN | CH3 | 4-OCH3 | 1.7 | 0.26 |
7g | 3-CH2OCH3 | CH3 | 4-OCH3 | 1.4 | 0.19 |
8c | 6-CF3, 3-COOCH3 | CH3 | 4-OCH3 | 1.6 | 0.41 |
Beyond tubulin inhibition, the N-(4-methoxyphenyl)pyridin-2-amine core serves as a privileged structure in medicinal chemistry due to its:
This versatility is evidenced by its integration into hybrid scaffolds like imidazo[1,2-a]pyridin-3-amines (e.g., N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine) for cholinesterase inhibition and antimicrobial applications [7] [8]. Similarly, the scaffold’s diarylamine moiety aligns with pharmacophores in clinical tubulin inhibitors (e.g., MPC-6827), underscoring its "privileged" status for target-agnostic drug discovery [1] [5].
Table 2: Applications Beyond Tubulin Inhibition
Hybrid Scaffold | Biological Target | Key Structural Features | Activity |
---|---|---|---|
Imidazo[1,2-a]pyridin-3-amine [7] | Cholinesterase | 4-Methoxyphenyl linked to imidazopyridine | AChE inhibition; antimicrobial activity |
2-(4-(Methylsulfonyl)phenyl) analog [8] | Cyclooxygenase-2 (COX-2) | Methoxyphenyl replaced with methylsulfonylphenyl | COX-2 IC50 = 0.07 μM (compound 5n) |
Anomeric N,N-diarylamino tetrahydropyran [5] | Neuroinflammatory mediators | Diarylamine fused with tetrahydropyran ring | IL-6/TNF-α suppression; neuroprotection |
The scaffold’s privileged nature is further highlighted by its role in molecular similarity networks. Chemocentric profiling links it to diverse targets, including histone deacetylases (HDACs) and metabotropic glutamate receptors, suggesting unexplored therapeutic avenues [5]. This adaptability—coupled with favorable drug-like properties (mean cLogP ≈ 2.8, TPSA ≈ 35 Ų)—positions N-(4-methoxyphenyl)pyridin-2-amine as a cornerstone for future lead development in oncology, inflammation, and infectious diseases.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: